molecular formula C10H20O4S B8528317 Tert-butyl 3-((2,3-dihydroxypropyl)thio)propanoate

Tert-butyl 3-((2,3-dihydroxypropyl)thio)propanoate

Cat. No. B8528317
M. Wt: 236.33 g/mol
InChI Key: YUVIAEZTMMSGPT-UHFFFAOYSA-N
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Patent
US05506267

Procedure details

Acrylic acid t-butyl ester (15 g) and thioglycerol (15 g) were mixed together in the absence of solvent. To the reaction mixture, one drop of triethylamine was added to cause an exothermic reaction, yielding a homogeneous reaction mixture, which was then diluted with ethyl acetate, washed with water and dried, followed by solvent concentration under reduced pressure, to yield the title compound (25.79 g, yield 93%) as a colorless oily substance.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:9])[CH:7]=[CH2:8])([CH3:4])([CH3:3])[CH3:2].[SH:10][CH2:11][CH:12]([CH2:14][OH:15])[OH:13]>C(N(CC)CC)C.C(OCC)(=O)C>[C:1]([O:5][C:6](=[O:9])[CH2:7][CH2:8][S:10][CH2:11][CH:12]([OH:13])[CH2:14][OH:15])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)OC(C=C)=O
Name
Quantity
15 g
Type
reactant
Smiles
SCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
CUSTOM
Type
CUSTOM
Details
yielding a homogeneous reaction mixture, which
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
followed by solvent concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CCSCC(CO)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.79 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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